(2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol
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Overview
Description
(2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol. This compound features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pyridin-2-yl group via a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol typically involves the following steps:
Bromination: The starting material, 2-methoxy-5-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position.
Nucleophilic Substitution: The brominated compound is then treated with pyridin-2-ylmethanol under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridin-2-yl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with various functional groups.
Scientific Research Applications
(2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including potential antiviral, anti-inflammatory, and antioxidant properties.
Medicine: It can be used as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also bind to receptors or enzymes involved in inflammatory responses, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
(2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol is structurally similar to other phenylpyridine derivatives, such as:
2-Methoxy-5-methylphenyl(pyridin-3-yl)methanol
2-Methoxy-5-methylphenyl(pyridin-4-yl)methanol
2-Methoxy-5-methylphenyl(pyridin-2-yl)ethanol
These compounds share the core phenylpyridine structure but differ in the position of the methoxy group and the length of the carbon chain connecting the phenyl and pyridinyl groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-6-7-13(17-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9,14,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKOBDOALNOJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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